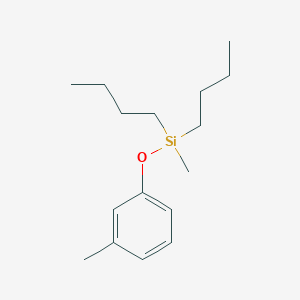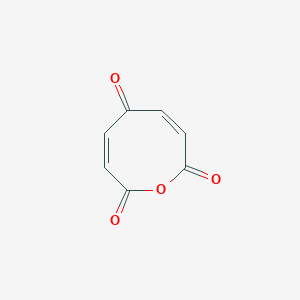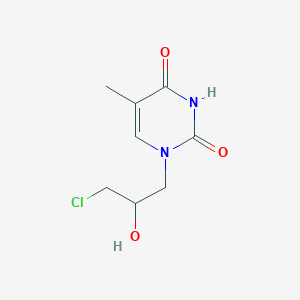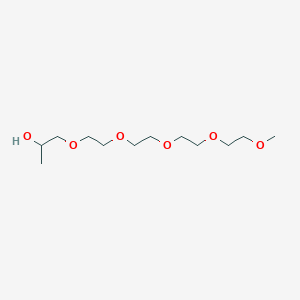
Dibutyl(methyl)(3-methylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(methyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi It is a silane derivative where the silicon atom is bonded to two butyl groups, one methyl group, and one 3-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-methylphenol+dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to silanes with different substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new nucleophilic groups replacing the phenoxy group.
Applications De Recherche Scientifique
Dibutyl(methyl)(3-methylphenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mécanisme D'action
The mechanism of action of dibutyl(methyl)(3-methylphenoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial for its applications in modifying surfaces and enhancing the properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl(methyl)(2-methylphenoxy)silane
- Dibutyl(methyl)(4-methylphenoxy)silane
- Dimethyl(3-methylphenoxy)silane
Uniqueness
Dibutyl(methyl)(3-methylphenoxy)silane is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
59280-28-3 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
dibutyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-12-18(4,13-8-6-2)17-16-11-9-10-15(3)14-16/h9-11,14H,5-8,12-13H2,1-4H3 |
Clé InChI |
MRYMTJUQXRVDHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCCC)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)




![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)






